Icariin Exhibits 3.8-Fold Higher Cmax and 13-Fold Higher AUC for Active Metabolite Icariside II Compared to Parent Compound
After oral administration in rats, icariin (ICA) is rapidly metabolized, with 91.2% converting to icariside II (ICA II). Direct comparison of plasma concentrations reveals that ICA II achieves a significantly higher exposure than the parent ICA. The maximum plasma concentration (Cmax) for ICA II was 3.8 times greater than that for ICA, and the total drug exposure over time (AUC0-t) for ICA II was 13.0 times greater than that for ICA [1].
| Evidence Dimension | Oral Bioavailability (Cmax and AUC) |
|---|---|
| Target Compound Data | ICA: Cmax baseline, AUC0-t baseline |
| Comparator Or Baseline | Icariside II (ICA II): Cmax 3.8× ICA, AUC0-t 13.0× ICA |
| Quantified Difference | Cmax: 3.8-fold higher; AUC: 13.0-fold higher for ICA II vs. ICA |
| Conditions | Rat plasma after oral administration, quantified by UPLC-MS/MS [1] |
Why This Matters
This defines icariin's role as a prodrug, where its primary in vivo activity is mediated by the metabolite icariside II; selecting icariin over its metabolites is a choice of a specific, well-characterized bioconversion pathway.
- [1] Cheng, T., et al. (2015). Comparative Pharmacokinetics Study of Icariin and Icariside II in Rats. Dataset: S-EPMC6332156, BioStudies. Retrieved from OMICSDI. View Source
